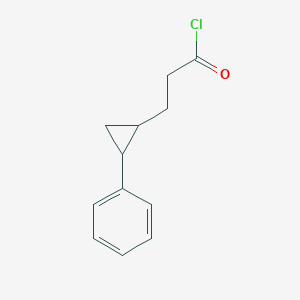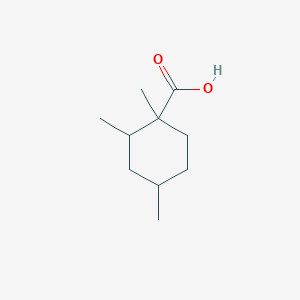
1,2,4-Trimethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring three methyl groups and a carboxylic acid group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane followed by carboxylation. The process typically includes:
Alkylation: Cyclohexane is treated with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups.
Carboxylation: The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where reagents like halogens or nitrating agents introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,4-trimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Trimethylcyclohexane: Similar structure but with different methyl group positions.
1,2,3-Trimethylcyclohexane: Another isomer with different methyl group positions.
Cyclohexane-1-carboxylic acid: Lacks the additional methyl groups.
Uniqueness: 1,2,4-Trimethylcyclohexane-1-carboxylic acid is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This distinct structure may result in different physical properties and biological activities compared to its isomers and related compounds.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,2,4-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)8(2)6-7/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
HASGEWMQCTXZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
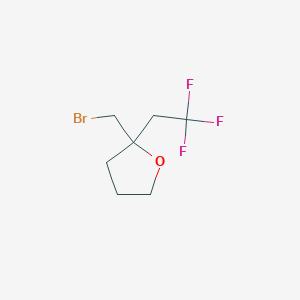
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

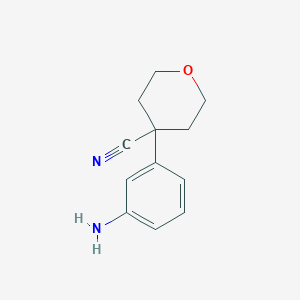
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)

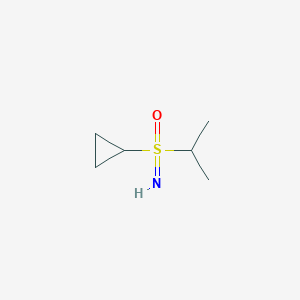

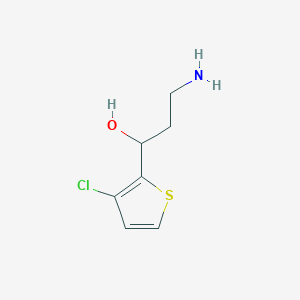
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
